molecular formula C10H8BrClN2O2 B8129090 Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8129090
M. Wt: 303.54 g/mol
InChI Key: NGMREXPQKZKTPJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with ethyl bromoacetate and other electrophiles under mild conditions . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMREXPQKZKTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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